molecular formula C22H19ClN2O3S B2364426 N-(4-acetylphenyl)-4-chloro-N'-tosylbenzimidamide CAS No. 328014-93-3

N-(4-acetylphenyl)-4-chloro-N'-tosylbenzimidamide

Cat. No. B2364426
CAS RN: 328014-93-3
M. Wt: 426.92
InChI Key: LSFDDONDDCSVML-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-4-chloro-N’-tosylbenzimidamide” is a chemical compound with the molecular formula C16H14ClNO4S . It has an average mass of 351.805 Da and a monoisotopic mass of 351.033203 Da .


Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been reported in the literature. The method involves a one-pot synthesis under base conditions . This method offers several advantages such as excellent yields, short reaction times, and high purity . The chemical structure was elucidated using 1H-NMR, FT-IR, and UV-Vis spectroscopy .


Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)-4-chloro-N’-tosylbenzimidamide” has been analyzed using various spectroscopic methods . The compound consists of two substituted benzene rings .

Scientific Research Applications

Synthesis and Antimicrobial Applications
Research has led to the synthesis of various compounds incorporating chlorophenyl structures, which have demonstrated antimicrobial properties. For instance, novel substituted 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles with incorporated pyrazole and/or triazole moieties showed excellent activities as antimicrobial agents against bacteria such as Bacillus subtilis and fungi like Trichoderma viride (E. Hussein et al., 2015). Similarly, the synthesis of 2-acetyl-4-(p-chlorophenyl)-3-(1-pyrrolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline and its derivatives has shown promising antibacterial and antifungal activities, underlining the potential of chlorophenyl compounds in antimicrobial research (A. Geies et al., 1998).

Antitumor and Cytotoxicity Evaluation
Compounds incorporating chlorophenyl moieties have also been evaluated for their antitumor activities. For example, 2-acetylpyridine N(4)-phenyl thiosemicarbazone derivatives displayed significant cytotoxicity against glioma cells, presenting a viable route for the development of potent anticancer agents (Josane A. Lessa et al., 2010). Another study synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives that exhibited good inhibitory activity against cancer cell lines, highlighting the potential of these compounds in cancer therapy (A. Atta & E. Abdel‐Latif, 2021).

Enzyme Inhibition Studies
The inhibition of enzymes like α-glucosidase and lipase by chlorophenyl derivatives has been explored, revealing potential applications in treating diseases such as diabetes and obesity. For instance, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant anti-lipase and anti-α-glucosidase activities (O. Bekircan et al., 2015).

Structural and Surface Analysis
Structural analyses of chlorophenyl derivatives provide insights into their molecular interactions and stability. For example, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide underwent detailed structural, surface, and in silico analyses, demonstrating its potential for RNA binding, urease inhibition, and radical scavenging activities (A. Khalid et al., 2022).

properties

IUPAC Name

N-(4-acetylphenyl)-4-chloro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-15-3-13-21(14-4-15)29(27,28)25-22(18-5-9-19(23)10-6-18)24-20-11-7-17(8-12-20)16(2)26/h3-14H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFDDONDDCSVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-chloro-N'-tosylbenzimidamide

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